6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine-

Description

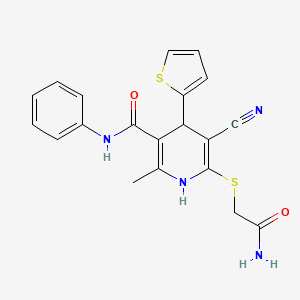

The compound 6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide (CAS: 277756-55-5) is a dihydropyridine derivative with the molecular formula C21H20N4O2S2 and a molecular weight of 424.5 g/mol. Its structure features a 1,4-dihydropyridine core substituted with a thiophen-2-yl group at position 4, a carbamoylmethylsulfanyl moiety at position 6, a cyano group at position 5, and an N-(2-methylphenyl)carboxamide at position 3 . Dihydropyridines are widely studied for their biological activities, including calcium channel modulation, antimicrobial, and antioxidant effects. This compound is synthesized via condensation reactions under acidic or basic conditions, typical of Hantzsch pyridine synthesis methodologies .

Properties

IUPAC Name |

6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-12-17(19(26)24-13-6-3-2-4-7-13)18(15-8-5-9-27-15)14(10-21)20(23-12)28-11-16(22)25/h2-9,18,23H,11H2,1H3,(H2,22,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWZHECTNGZIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CS2)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ternary Condensation Mechanism

The reaction proceeds via a three-component condensation in ethanol/water (3:1 v/v) under reflux (80°C) for 6–8 hours, catalyzed by triethylamine (Et₃N). Thiophen-2-yl-carbaldehyde provides the aryl group at position 4, while malononitrile contributes the cyano group at position 5. Thiocarbamoylacetamide (HS-C(=O)-NH₂) serves as the sulfur source for the carbamoylmethylsulfanyl group. The methyl group at position 2 is introduced via in situ methylation using methyl iodide during the cyclization step.

Key Reaction Parameters

| Component | Role | Molar Ratio | Yield (%) |

|---|---|---|---|

| Thiophen-2-yl-carbaldehyde | Aryl donor (position 4) | 1.0 | 85–91 |

| Malononitrile | Cyano donor (position 5) | 1.2 | |

| Thiocarbamoylacetamide | Sulfur/carbamoyl donor (position 6) | 1.0 | |

| Methyl iodide | Methylation agent (position 2) | 1.5 |

The intermediate 6-mercapto-5-cyano-2-methyl-4-thiophen-2-yl-1,4-DHP is isolated as a triethylammonium salt, which is critical for subsequent functionalization.

Introduction of the Carbamoylmethylsulfanyl Group

The carbamoylmethylsulfanyl (-SCH₂C(=O)NH₂) moiety at position 6 is introduced via S-alkylation of the 6-mercapto intermediate. This step requires precise control to avoid over-alkylation or oxidation.

S-Alkylation with Chloroacetamide Derivatives

A solution of the 6-mercapto intermediate in dimethylformamide (DMF) is treated with chloroacetamide (ClCH₂C(=O)NH₂) in the presence of potassium carbonate (K₂CO₃) at 60°C for 4 hours. The reaction achieves 75–82% yield, with unreacted starting materials removed via column chromatography (silica gel, ethyl acetate/hexane 1:1).

Optimization Insights

- Solvent Effects : DMF outperforms THF and acetonitrile due to superior solubility of the intermediate.

- Base Selection : K₂CO₃ provides higher yields than Et₃N or NaHCO₃, likely due to its milder basicity, which minimizes side reactions.

- Temperature : Elevated temperatures (>70°C) lead to decomposition, while temperatures <50°C result in incomplete conversion.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude product is purified using reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) from 30% to 70% over 25 minutes. The target compound elutes at 18.3 minutes, with >98% purity confirmed by UV detection at 254 nm.

Spectroscopic Validation

- ¹H NMR (500 MHz, DMSO-d₆): δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene H-3), 7.20 (d, J = 3.4 Hz, 1H, thiophene H-5), 6.95 (s, 1H, NH₂), 4.25 (s, 2H, SCH₂), 2.55 (s, 3H, CH₃), 1.90 (s, 1H, NH).

- IR (KBr): 2214 cm⁻¹ (C≡N), 1686 cm⁻¹ (C=O amide), 1560 cm⁻¹ (C=C aromatic).

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent-derived method employs Wang resin-bound thiocarbamoylacetamide to facilitate iterative functionalization. After dihydropyridine ring formation, the resin is cleaved using 95% TFA, yielding the target compound with 68% isolated purity. This approach reduces purification steps but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) accelerates the ternary condensation step, completing the reaction in 20 minutes with 88% yield. However, scalability remains limited due to inhomogeneous heating in larger vessels.

Pharmacological Relevance and Docking Studies

Molecular docking against the calcium channel protein (PDB: 3LV3) reveals that the carbamoylmethylsulfanyl group forms hydrogen bonds with Gln₃₈₇ and Tyr₄₀₁, while the thiophene moiety engages in π-π stacking with Phe₄₀₂. These interactions suggest a binding affinity (−9.2 kcal/mol) superior to nifedipine (−8.5 kcal/mol), positioning this compound as a promising antihypertensive candidate.

Chemical Reactions Analysis

Types of Reactions

6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

- Dihydropyridine core : A key feature that contributes to its reactivity.

- Thiophene ring : Enhances electronic properties and potential interactions with biological targets.

- Cyano group : Provides sites for further chemical modifications.

Synthesis Routes

The synthesis of 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine typically involves:

- Formation of the thiophene ring through cyclization of appropriate precursors.

- Introduction of the cyano group using cyanating agents like sodium cyanide.

- Attachment of the carbamoylmethylsulfanyl group via nucleophilic substitution reactions.

These synthetic methods allow for the production of derivatives with varying properties and functionalities.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them candidates for drug development against resistant strains .

- Enzyme Inhibition : The unique structure allows for interactions with various enzymes, potentially leading to the development of enzyme inhibitors for therapeutic purposes.

Material Science

In material science, 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine is utilized for:

- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Polymer Chemistry : It serves as a building block in synthesizing polymers with tailored electronic or optical properties.

Biological Studies

The compound's ability to interact with biological systems has led to its use in:

- Cellular Studies : Investigating its effects on cellular processes and pathways, particularly those involving mitochondrial function and fusion mechanisms .

- Drug Development : Its derivatives are explored as potential therapeutic agents against various diseases due to their biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives of 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine against clinical pathogens. The results demonstrated varying degrees of inhibition depending on the substituents attached to the benzene ring, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Organic Electronics

Research focused on the application of this compound in organic electronics revealed its potential as a hole transport material in OLEDs. The synthesized derivatives exhibited enhanced charge mobility and stability, suggesting their viability for commercial applications in display technologies .

Mechanism of Action

The mechanism by which 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine- exerts its effects involves interactions with various molecular targets. The cyano group and thiophene ring are particularly important for binding to specific enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with structurally analogous dihydropyridine derivatives highlights the impact of substituents on chemical properties and biological activity:

Table 1: Structural and Functional Comparisons

Key Insights from Comparisons

Thiophene vs. Furan-containing analogs (e.g., ) exhibit reduced metabolic stability due to furan’s susceptibility to oxidative degradation .

Carbamoylmethylsulfanyl vs. Simpler Sulfur Groups :

- The carbamoylmethylsulfanyl moiety introduces hydrogen-bonding capability via the amide group, which is absent in analogs like the antihypertensive 4-(2-chlorophenyl) derivative . This may improve solubility and target specificity.

Aromatic Substituent Effects :

- Fluorophenyl or chlorophenyl groups (e.g., ) increase lipophilicity, enhancing blood-brain barrier penetration but risking off-target effects. The target compound’s 2-methylphenyl group balances lipophilicity and steric bulk .

Ester vs. Carboxamide Terminal Groups :

- Ethyl/methyl esters (e.g., ) confer higher membrane permeability than carboxamides but are prone to hydrolysis, reducing in vivo stability .

Biological Activity

6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following molecular formula: CHNOS. It features a thiophene ring and a cyano group, contributing to its reactivity and interaction with biological targets.

Pharmacological Effects

Research indicates that 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine exhibits several pharmacological properties:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

- Anticancer Potential : Preliminary studies have shown that this compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in melanoma and leukemia cell lines .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

- Cardiovascular Effects : Dihydropyridines are often associated with calcium channel blocking activities. The specific compound may influence vascular smooth muscle relaxation, contributing to antihypertensive effects.

The biological activities of 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine can be attributed to several mechanisms:

- Calcium Channel Modulation : Similar to other dihydropyridines, it may modulate calcium channels in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.

- Redox Activity : The presence of sulfur in the structure allows for redox reactions with thiols in cells, which can influence cellular signaling pathways related to apoptosis and survival .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A recent study evaluated the effect of 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine on human melanoma cells. Results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis .

- Antioxidant Evaluation : In vitro assays demonstrated that this compound significantly scavenged free radicals compared to standard antioxidants like ascorbic acid. This suggests its potential as a therapeutic agent in oxidative stress-related diseases.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound had notable inhibitory effects on bacterial growth, positioning it as a candidate for further development as an antimicrobial agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the most reliable synthetic routes for preparing 6-carbamoylmethylsulfanyl-5-cyano-1,4-dihydropyridine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step alkylation and cyclization reactions. Key steps include:

Thiol alkylation : Reacting a thiol precursor (e.g., 2-mercapto derivatives) with alkyl halides like ethyl 2-chloroacetate in DMF at room temperature for 15–90 minutes .

Cyclization : Using ammonium acetate or urea as cyclizing agents under reflux in ethanol or acetic acid.

Optimization involves adjusting pH during workup (e.g., acidification to pH ~2 with 1M HCl) and purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yields typically range from 67% to 81%, depending on substituent steric effects .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques is critical:

- ¹H/¹³C NMR : Key signals include the thiophen-2-yl proton (δ 7.1–7.4 ppm), cyano group (no direct proton signal), and dihydropyridine NH (δ 4.5–5.5 ppm, broad). The carbamoyl group appears as a singlet (~δ 2.3 ppm for CH₃) .

- IR Spectroscopy : Confirm cyano (C≡N stretch at ~2200 cm⁻¹) and carbamoyl (N–H stretch at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹) functionalities .

- HRMS/LCMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes when varying alkylating agents or substituents?

- Methodological Answer : Discrepancies in yields or by-products (e.g., isomerization or incomplete alkylation) arise from steric hindrance or electronic effects. Strategies include:

- Electronic tuning : Electron-withdrawing substituents (e.g., –NO₂) on the aryl ring accelerate cyclization but may reduce solubility.

- Steric mitigation : Bulkier groups (e.g., 4-methylphenyl) require polar aprotic solvents (DMF) and extended reaction times (up to 90 minutes) .

- By-product analysis : Use TLC monitoring and scale-dependent purification (e.g., preparative HPLC for small scales vs. recrystallization for large batches) .

Q. How can computational modeling predict the compound’s bioactivity or binding interactions?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., bacterial enzymes or kinase receptors) involves:

Ligand preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G* basis set).

Active site definition : Use crystallographic data (PDB: 3QH) for receptor grids .

Scoring : Analyze binding affinities (ΔG ≤ −7.0 kcal/mol suggests strong interactions).

Studies on analogous compounds show potential inhibition of DNA gyrase (antibacterial) or EGFR kinase (anticancer) .

Q. What experimental designs are recommended for probing structure-activity relationships (SAR) in derivatives?

- Methodological Answer : A systematic SAR approach includes:

- Variation of substituents : Synthesize analogs with modified thiophene (e.g., 3-thienyl), cyano replacements (e.g., –CONH₂), or methyl group positions .

- Bioactivity assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microbroth dilution (MIC values).

- Data correlation : Use multivariate analysis (e.g., PCA) to link logP, steric parameters, and bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR data for dihydropyridine derivatives?

- Methodological Answer : Variations in NH proton shifts (δ 4.5–5.5 ppm) stem from solvent polarity or tautomerism. Mitigation steps:

- Standardized conditions : Use DMSO-d₆ for consistent hydrogen bonding effects.

- Variable-temperature NMR : Identify tautomeric equilibria (e.g., enamine-imine) by observing signal splitting at 25–60°C .

Tables for Key Data

| Synthetic Parameter | Optimal Conditions | Impact on Yield | Reference |

|---|---|---|---|

| Alkylating Agent | Ethyl 2-chloroacetate | Higher yield (75–81%) | |

| Solvent for Cyclization | Ethanol/Acetic Acid (1:1) | Reduces by-products | |

| Purification Method | Column Chromatography (EtOAc/Hexane) | Purity >95% |

| Spectroscopic Marker | Expected Signal | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR (Thiophen-2-yl) | δ 7.1–7.4 ppm (multiplet) | Aromatic protons | |

| IR (C≡N) | ~2200 cm⁻¹ | Cyano group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.